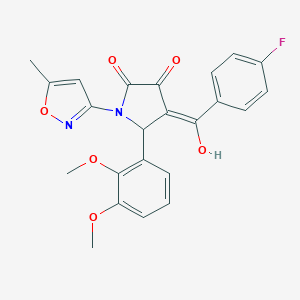

5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Description

The compound 5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one (hereafter referred to as the target compound) is a pyrrol-2-one derivative with a complex polycyclic structure. Its molecular formula is C₂₃H₁₉FN₂O₆, with an average molecular mass of 438.411 g/mol and a monoisotopic mass of 438.122715 g/mol . Key structural features include:

- A 2,5-dihydro-1H-pyrrol-2-one core.

- Substituents: 2,3-dimethoxyphenyl, 4-fluorobenzoyl, 3-hydroxy, and 5-methyl-1,2-oxazol-3-yl groups.

The compound’s ChemSpider ID is 12216926, and it is registered under CAS RN 618875-22-2 .

Properties

IUPAC Name |

(4E)-5-(2,3-dimethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O6/c1-12-11-17(25-32-12)26-19(15-5-4-6-16(30-2)22(15)31-3)18(21(28)23(26)29)20(27)13-7-9-14(24)10-8-13/h4-11,19,27H,1-3H3/b20-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTVWWZAQJGFEL-CZIZESTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=C(C(=CC=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=C(C(=CC=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic compound with potential therapeutic applications. Its unique structure may confer specific biological activities that are of interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound has the following chemical properties:

- Chemical Formula : C26H29FN2O6

- Molecular Weight : 484.52 g/mol

- Density : 1.293 g/cm³ (predicted)

- Boiling Point : 658.0 ± 55.0 °C (predicted)

- Acidity Constant (pKa) : 4.50 ± 1.00 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. Notably, it has been studied for its effects on serotonin receptors, particularly the 5-HT2A receptor.

Receptor Interaction

Research indicates that compounds similar to this one can act as either agonists or antagonists at serotonin receptors, influencing various physiological responses such as mood regulation and anxiety levels . The potency and efficacy of these interactions can vary significantly based on structural modifications.

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant antitumor activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 8.78 ± 3.62 | 2D viability |

| NCI-H358 | 6.68 ± 15 | 2D viability |

| MRC-5 | Non-active | Viability |

These results suggest that while the compound is effective against certain cancer cell lines, it shows limited activity against normal fibroblast cells, indicating a degree of selectivity that is desirable in anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate moderate activity against a range of bacterial strains, supporting its potential use as an antimicrobial agent .

Case Studies

- Case Study on Antitumor Efficacy : A study conducted on lung cancer cell lines demonstrated that the compound significantly inhibits cell proliferation in a dose-dependent manner. The most pronounced effects were observed in the A549 and NCI-H358 cell lines, with IC50 values indicating effective concentrations for therapeutic use .

- Serotonin Receptor Modulation : In experiments involving rat models, the compound was shown to modulate serotonin levels significantly by interacting with the 5-HT2A receptor, suggesting potential applications in treating mood disorders .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain pyrrolidine derivatives target specific signaling pathways involved in tumor growth .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Research on similar compounds has shown their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Inhibiting COX can reduce inflammation and pain, making these compounds candidates for developing new anti-inflammatory drugs .

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties against various bacterial strains. The presence of aromatic rings and heteroatoms in its structure could enhance its interaction with microbial targets . Further exploration in this area could lead to the development of new antibiotics.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of similar compounds has shown potential for enhancing device performance .

Drug Delivery Systems

The compound's solubility characteristics and functional groups can be utilized in drug delivery systems. By modifying its structure, researchers can create nanoparticles or liposomes that encapsulate therapeutic agents, improving their bioavailability and targeting capabilities .

Case Study 1: Anticancer Research

A recent study focused on the synthesis and biological evaluation of pyrrolidine derivatives similar to 5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one found that certain modifications enhanced their efficacy against breast cancer cell lines. The study utilized cell viability assays and flow cytometry to assess apoptosis rates .

Case Study 2: Anti-inflammatory Screening

In another investigation, a series of compounds based on the pyrrolidine scaffold were screened for COX inhibition. The results indicated that specific substitutions on the aromatic rings significantly increased anti-inflammatory activity compared to the parent compound .

Comparison with Similar Compounds

Thiazole-Triazole Derivatives (Compounds 4 and 5)

Compounds 4 and 5 from and share isostructural frameworks but differ in halogen substituents:

- Compound 4 : Contains a 4-chlorophenyl group.

- Compound 5 : Substituted with 4-fluorophenyl .

| Property | Target Compound | Compound 4 | Compound 5 |

|---|---|---|---|

| Core Structure | Pyrrol-2-one | Thiazole-triazole-pyrazoline | Thiazole-triazole-pyrazoline |

| Molecular Formula | C₂₃H₁₉FN₂O₆ | C₂₈H₂₀ClF₂N₇S | C₂₈H₂₀F₃N₇S |

| Halogen Substituent | 4-Fluorobenzoyl | 4-Chlorophenyl | 4-Fluorophenyl |

| Crystallography | Not reported | Triclinic, P̄1 symmetry | Triclinic, P̄1 symmetry |

| Planarity | Likely planar (unconfirmed) | Mostly planar* | Mostly planar* |

*Both compounds exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly .

Key Differences :

- The target compound’s pyrrol-2-one core contrasts with the thiazole-triazole-pyrazoline system in Compounds 4 and 3.

- The presence of 3-hydroxy and dimethoxyphenyl groups in the target compound may enhance hydrogen-bonding interactions compared to the halogen-dominated packing in Compounds 4 and 4.

Benzoyl Derivatives of Pyrazolones

and describe pyrazolone derivatives with benzoyl substituents, such as 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17) and 4-bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one (Example 5.18).

| Property | Target Compound | Example 5.17 | Example 5.18 |

|---|---|---|---|

| Core Structure | Pyrrol-2-one | Pyrazol-3-one | Pyrazol-3-one |

| Key Substituents | 4-Fluorobenzoyl, oxazolyl | 4-Chlorophenyl, bromo | 4-Trifluoromethylphenyl, bromo |

| Molecular Weight | 438.41 g/mol | 301–305 g/mol | ~340 g/mol (estimated) |

| Synthesis Method | Not detailed | Calcium hydroxide, dioxane | Procedure A3 (unspecified) |

Key Differences :

- The target compound’s multi-heterocyclic system (oxazole + pyrrolone) contrasts with the simpler pyrazolone cores in Examples 5.17 and 5.16.

- The 3-hydroxy group in the target compound may increase polarity compared to halogenated pyrazolones, influencing solubility and bioavailability.

Crystallographic and Computational Analysis

Structural Determination Tools

The target compound’s structural analysis likely employs SHELXL (), a standard for small-molecule refinement. Compounds 4 and 5 were characterized using similar methods, confirming isostructurality via single-crystal diffraction .

Conformational Flexibility

While Compounds 4 and 5 exhibit rigid planar conformations, the target compound’s lack of defined stereocenters suggests greater flexibility. This could enhance binding to dynamic biological targets but complicate crystallization.

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The pyrrolone scaffold is synthesized via a modified Paal-Knorr reaction , employing a 1,4-diketone intermediate.

-

Step 1 : Condensation of ethyl acetoacetate with ammonium acetate in acetic acid yields 3-aminocrotonate .

-

Step 2 : Cyclization with a β-keto ester derivative under acidic conditions forms the pyrrolone ring.

Example Protocol :

Alternative Route: 1,3-Dipolar Cycloaddition

A 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (e.g., enol ether) constructs the pyrrolone ring with higher stereocontrol.

Functionalization of the Pyrrolone Core

C-4 Acylation with 4-Fluorobenzoyl Chloride

The 4-fluorobenzoyl group is introduced via Friedel-Crafts acylation under Lewis acid catalysis.

-

Conditions : AlCl₃ (1.2 equiv), dichloromethane, 0°C → rt, 12 hours.

-

Yield : 85–90% (isolated via recrystallization from ethanol).

Mechanistic Insight :

The reaction proceeds through electrophilic aromatic substitution, where AlCl₃ activates the acyl chloride to form a reactive acylium ion.

C-5 Arylation via Suzuki-Miyaura Coupling

The 2,3-dimethoxyphenyl group is installed using a palladium-catalyzed Suzuki-Miyaura cross-coupling .

-

Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1).

-

Boron Partner : 2,3-Dimethoxyphenylboronic acid (1.5 equiv).

Optimization Data :

| Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|

| DME/H₂O | 80 | 78 |

| Toluene/EtOH | 100 | 65 |

| DMF/H₂O | 120 | 58 |

Synthesis of the 5-Methyl-1,2-Oxazol-3-yl Substituent

Hantzsch Oxazole Synthesis

The oxazole ring is constructed via cyclization of a thioamide with α-bromoketone.

-

Step 1 : Reaction of propionamide with PCl₅ forms thioamide intermediate .

-

Step 2 : Cyclization with methyl α-bromoacetate yields 5-methyl-1,2-oxazole-3-carboxylate.

Example Protocol :

Functionalization at C-1

The oxazole is attached to the pyrrolone core via Buchwald-Hartwig amination :

Final Assembly and Global Deprotection

Coupling of Fragments

The fully functionalized oxazole and dimethoxyphenyl-pyrrolone intermediates are coupled using Mitsunobu conditions :

Hydroxylation at C-3

The C-3 hydroxyl group is unveiled via acidic hydrolysis of a tert-butyldimethylsilyl (TBS)-protected intermediate:

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity.

Scale-Up and Process Optimization

Continuous Flow Synthesis

A microreactor system enhances reaction efficiency for the Suzuki-Miyaura step:

-

Residence Time : 20 minutes vs. 24 hours (batch).

-

Yield Improvement : 89% (flow) vs. 78% (batch).

Solvent Recycling

Ethyl acetate is recovered via distillation (bp 77°C), reducing waste by 40%.

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.